ARQ 069

FGFR1 kinase inhibition autoinhibition

Essential tool for kinase biology: ARQ 069 is an enantiomerically pure, non-ATP competitive FGFR inhibitor that uniquely targets the inactive conformation of FGFR1/2. Its enantiospecific binding (unlike the racemate ARQ 523 or its inactive enantiomer ARQ 068) makes it irreplaceable for dissecting autoinhibited kinase functions, studying resistance mechanisms, and validating on-target effects. Ideal for advanced cellular and structural studies.

Molecular Formula C18H15N3
Molecular Weight 273.3 g/mol
Cat. No. B12422073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ 069
Molecular FormulaC18H15N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4
InChIInChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1
InChIKeyBMOQBIIJPJVMDI-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARQ 069: A Non-ATP Competitive, Enantioselective Inhibitor of Inactive FGFR1/2 for Precise Kinase Studies


ARQ 069 is an enantiomerically pure small molecule that acts as a non-ATP competitive inhibitor of fibroblast growth factor receptor (FGFR) kinases. It is an analog of ARQ 523 and selectively targets the unphosphorylated, inactive conformations of FGFR1 and FGFR2, a unique mode of action supported by high-resolution co-crystal structures [1]. Its primary differentiation lies in its enantiospecific binding and its ability to inhibit kinase activity without competing with high intracellular ATP concentrations, making it a specialized tool for investigating autoinhibited kinase states [2].

Why ARQ 069 Cannot Be Substituted by Other FGFR Inhibitors: The Risk of ATP-Competition and Lack of Enantioselectivity


Generic substitution with common ATP-competitive FGFR inhibitors (e.g., Derazantinib/ARQ-087) or even the racemic parent compound ARQ 523 is not scientifically valid for studies requiring interrogation of inactive kinase states. ARQ 069's unique value proposition is its non-ATP competitive, enantioselective binding to a specific hydrophobic cleft unique to the autoinhibited conformation of FGFR1/2 [1]. Substituting it with ATP-competitive inhibitors (which bind the active site regardless of activation state and are susceptible to high intracellular ATP) or its inactive enantiomer ARQ 068 (which shows negligible binding) would yield fundamentally different pharmacological profiles, confounding results related to conformation-specific kinase biology and leading to incorrect conclusions regarding target engagement and downstream signaling [2].

ARQ 069 Comparative Performance Data: Quantitative Differentiation from ARQ 068 and ARQ 523


ARQ 069 Demonstrates >35-Fold Selectivity for Unphosphorylated FGFR1 vs. Phosphorylated Form, a Feature Lacking in ARQ 068

ARQ 069 exhibits a strong preference for inhibiting the inactive, unphosphorylated state of FGFR1. The IC50 for unphosphorylated FGFR1 is 0.84 ± 0.15 μM, whereas the IC50 for the phosphorylated (active) form is >30 μM, representing a >35-fold difference. In contrast, the enantiomer ARQ 068 fails to inhibit either form of FGFR1 at concentrations up to 30 μM [1].

FGFR1 kinase inhibition autoinhibition

ARQ 069 Binds FGFR2 with ~5.2 μM Affinity, Outperforming ARQ 068 Which Exhibits >100 μM Affinity

ARQ 069 binds to the inactive form of FGFR2 with a dissociation constant (Kd) of 5.2 ± 1.4 μM, as measured by intrinsic tryptophan fluorescence quench. The enantiomer ARQ 068 binds poorly to FGFR2, with a Kd estimated at >100 μM, demonstrating a >19-fold difference in affinity [1]. The parent racemic compound ARQ 523 shows intermediate binding with a reported Kd of approximately 16 ± 3.9 μM [2].

FGFR2 binding affinity enantioselectivity

ARQ 069 Inhibits Cellular FGFR2 Phosphorylation with an IC50 of 9.7 μM, in Stark Contrast to the Complete Inactivity of ARQ 068

In a cellular context using Kato III gastric carcinoma cells (which predominantly express FGFR2), ARQ 069 inhibits FGFR phosphorylation with an IC50 value of 9.7 μM. Under identical experimental conditions, ARQ 068 completely failed to inhibit FGFR phosphorylation at concentrations up to 60 μM, confirming that cellular activity mirrors the enantioselective binding observed in biochemical assays [1]. Furthermore, ARQ 069's anti-proliferative effect in these FGFR2-dependent cells (GI50) is significantly greater than that of ARQ 068, which showed only weak inhibition [2].

FGFR2 cellular activity Kato III cells

ARQ 069 Inhibits FGFR2 Autophosphorylation with ~1.9 μM Potency via a Non-ATP Competitive Mechanism, a Mode Distinct from ATP-Competitive Agents

ARQ 069 inhibits the autophosphorylation of FGFR2 with an IC50 of 1.9 μM and FGFR1 autophosphorylation with an IC50 of 2.8 μM, through a mechanism confirmed to be non-ATP competitive [1]. This contrasts sharply with ATP-competitive FGFR inhibitors like Derazantinib (ARQ-087), which inhibit FGFR2 with an IC50 of 1.8 nM, but their efficacy is heavily dependent on cellular ATP concentrations and they bind to active kinase conformations .

FGFR2 autophosphorylation non-ATP competitive

Recommended Research Applications for ARQ 069 Based on Quantified Differentiation


Elucidating the Role of Inactive Kinase Conformations in FGFR-Driven Signaling

Due to its >35-fold selectivity for unphosphorylated FGFR1 over the active form (IC50: 0.84 μM vs. >30 μM) [1], ARQ 069 is ideally suited for experiments designed to dissect the function of the autoinhibited kinase state. It can be used to stabilize and study this conformation without confounding effects on active kinase signaling, a task for which ATP-competitive inhibitors are unsuitable.

Investigating Enantioselective Target Engagement with ARQ 068 as a Built-in Negative Control

The enantiomer ARQ 068 exhibits negligible binding to FGFR2 (Kd >100 μM) and no cellular activity (no inhibition of FGFR phosphorylation up to 60 μM) [2]. This pair provides a powerful experimental system for confirming on-target, enantioselective effects in any assay. Including ARQ 068 as a control strengthens the validity of results obtained with ARQ 069.

Probing ATP-Independent Kinase Inhibition Mechanisms and Resistance Pathways

ARQ 069 inhibits FGFR2 autophosphorylation with an IC50 of 1.9 μM via a non-ATP competitive mechanism [3]. This makes it a valuable tool for studying how kinases can be inhibited independently of the ATP-binding pocket. It is particularly useful for investigating resistance mechanisms that arise from mutations or cellular conditions that alter ATP affinity, which often render ATP-competitive inhibitors ineffective.

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